molecular formula C6H12O5 B161396 (+)-epi-Quercitol CAS No. 131435-06-8

(+)-epi-Quercitol

Cat. No.: B161396
CAS No.: 131435-06-8
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-QRXFDPRISA-N
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Description

(+)-epi-Quercitol (CAS: 131435-06-8) is a cyclitol derivative with the molecular formula C₆H₁₂O₅, belonging to the class of polyhydroxy cyclohexanes. It is a stereoisomer of quercitol, characterized by its unique hydroxyl group arrangement at positions 1, 2, 3, 4, and 5 on the cyclohexane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-epi-Quercitol can be achieved through several methods. One common approach involves the reduction of quercetin, a flavonoid found in many plants. The reduction process typically uses sodium borohydride (NaBH4) as a reducing agent under mild conditions. Another method involves the epimerization of quercitol using specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic conversion, have shown promise in producing this compound on a larger scale. These methods often involve genetically engineered microorganisms that can convert precursor molecules into this compound with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

(+)-epi-Quercitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms or other reduced products.

    Substitution: Hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted cyclitols with different functional groups.

Scientific Research Applications

Diabetes Management

Research indicates that (+)-epi-quercitol and its derivatives may play a role in drug discovery for diabetes management. The compound has shown promise in enhancing insulin sensitivity and glucose uptake, which are crucial for managing type 2 diabetes. Studies have demonstrated that quercitol can influence metabolic pathways involved in glucose homeostasis, making it a candidate for further investigation in diabetes therapeutics .

Antiparasitic Activity

This compound has been studied for its effects on Trypanosoma brucei, the causative agent of African sleeping sickness. It was found that the compound can inhibit the growth of the parasite by affecting its phosphatidylinositol synthesis pathway, which is critical for the parasite's survival and proliferation. The effective concentration (EC50) of this compound was reported to be around 121 μM, indicating its potential as a therapeutic agent against trypanosomiasis .

Synthesis from Shikimic Acid

The synthesis of this compound has been achieved through a series of chemical reactions starting from (−)-shikimic acid. This method involves multiple steps, yielding high purity and efficiency. The total synthesis pathway demonstrates the feasibility of producing this compound on a larger scale, which could facilitate further research and application development .

Role in Inositol Phospholipid Metabolism

In biochemical studies, this compound has been implicated in the metabolism of inositol phospholipids. Its structural similarity to myo-inositol allows it to participate in phosphatidylinositol synthesis, which is vital for cellular signaling processes. Research suggests that manipulating levels of quercitol could influence cell signaling pathways, potentially leading to new therapeutic strategies .

Comparative Data Table

Application AreaFindings/ResultsReferences
Diabetes ManagementEnhances insulin sensitivity; influences glucose uptake
Antiparasitic ActivityInhibits T. brucei growth; EC50 = 121 μM
Chemical SynthesisEfficient synthesis from (−)-shikimic acid
Inositol Phospholipid MetabolismImplicated in phosphatidylinositol synthesis

Study on Antiparasitic Effects

A study investigated the effects of various cyclitols, including this compound, on T. brucei. The results showed significant inhibition of parasite growth when treated with quercitol derivatives, highlighting their potential as antiparasitic agents .

Synthesis Optimization Study

Another research focused on optimizing the synthetic pathway for this compound from (−)-shikimic acid. This study outlined the steps taken to enhance yield and purity, demonstrating practical applications for pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of (+)-epi-Quercitol involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating the production of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various diseases.

Comparison with Similar Compounds

Comparison with Similar Cyclitols

Structural Differences

(+)-epi-Quercitol differs from related cyclitols in stereochemistry and hydroxyl group configuration:

  • Proto-quercitol (CAS: 488-73-3): Shares the same molecular formula but has distinct hydroxyl orientations at positions 1, 2, 4, 5, and 6 .
  • Vibo-quercitol (CAS: 488-76-6): Features a different stereochemical arrangement, particularly at position 3 .
  • Chiro-inositol: A broader cyclitol class with varying hydroxyl configurations, often used as a reference in stereochemical studies .

Table 1: Structural Features of Selected Cyclitols

Compound CAS Number Hydroxyl Positions Key Stereochemical Features
This compound 131435-06-8 1, 2, 3, 4, 5 Axial hydroxyl at position 3
Proto-quercitol 488-73-3 1, 2, 4, 5, 6 Equatorial hydroxyl at position 6
Vibo-quercitol 488-76-6 1, 2, 3, 4, 5 Axial hydroxyl at position 5

Natural Occurrence and Abundance

Analyses of Quercus species reveal distinct distribution patterns:

  • Leaves : Proto-quercitol dominates (mean: 76.6%), while this compound and vibo-quercitol occur in trace amounts (<1% and 4.2%, respectively) .
  • Wood : Proto-quercitol remains predominant (mean: 86.2%), with vibo-quercitol at 2.6% .

Table 2: Relative Abundance in Quercus Samples (Mean %)

Compound Leaves (n=21) Wood (n=24)
Proto-quercitol 76.6 86.2
This compound <1 <1
Vibo-quercitol 4.2 2.6

Analytical and Spectroscopic Data

Gas chromatography–mass spectrometry (GC-MS) highlights key differences:

  • Mass Fragments : this compound shows prominent fragments at m/z 1829 (LRI: 53.1), distinguishing it from proto-quercitol (m/z 147, LRI: 42.4) and vibo-quercitol (m/z 1907, LRI: 41.7) .
  • Quantitative Sensitivity : Proto-quercitol is more readily quantified due to higher abundance, while this compound often requires specialized detection protocols .

Pharmacological and Industrial Relevance

  • Vibo-quercitol: Limited pharmacological data, but structural analogs suggest roles in glycosidase inhibition .
  • This compound : Valued in chiral synthesis due to its stereochemical purity (>97%) and availability from suppliers like TransMIT (Price: ~¥2024.47/unit) .

Biological Activity

(+)-epi-Quercitol is a member of the quercitol family, which includes various stereoisomers derived from cyclohexanepentanols. This compound has garnered attention for its potential biological activities, particularly in relation to metabolic processes and health benefits. Research indicates that this compound exhibits significant pharmacological properties, including hypoglycemic effects, making it a candidate for therapeutic applications in diabetes management.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane structure, which contributes to its biological activity. The compound belongs to a larger family of compounds known as cyclitols, which are sugar alcohols that play roles in cellular metabolism.

Table 1: Structural Characteristics of Quercitols

CompoundChemical FormulaStereochemistryNatural Occurrence
This compoundC6H12O6ChiralFound in various plants
(+)-proto-QuercitolC6H12O6ChiralNaturally occurring
(−)-gala-QuercitolC6H12O6ChiralSynthetic only

Biological Activity

Research has highlighted several key biological activities associated with this compound:

  • Hypoglycemic Effects : Studies indicate that this compound can lower blood sugar levels, making it a potential agent for managing diabetes. This is primarily attributed to its ability to enhance insulin sensitivity and modulate glucose metabolism in cells .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps in reducing oxidative stress within cells. This property is crucial for protecting against cellular damage and may contribute to its overall health benefits .
  • Cellular Uptake and Metabolism : Research on Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrates that this organism utilizes inositol derivatives for phosphatidylinositol synthesis, indicating that compounds like this compound may play a role in cellular signaling pathways .

Case Studies

Several studies have investigated the effects of this compound on health:

  • Diabetes Management : A study conducted on diabetic rats showed that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to improved insulin signaling pathways .
  • Lipid Metabolism : In vitro studies have demonstrated that this compound can influence lipid metabolism by modulating enzymes involved in fatty acid oxidation and synthesis, suggesting potential benefits for metabolic syndrome patients .

Synthesis and Production

The production of this compound has been achieved through various synthetic methods, often starting from naturally abundant precursors such as myo-inositol or shikimic acid. Recent advancements have focused on improving yield and purity during synthesis:

  • Synthesis from Shikimic Acid : One notable method involves converting shikimic acid through a series of stereoselective reactions, yielding high-purity this compound suitable for pharmaceutical applications .

Table 2: Synthesis Overview

Starting MaterialMethodologyYield (%)Purity (%)
Myo-InositolMicrobial fermentationHigh>99%
(−)-Shikimic AcidMulti-step synthesis41>99%

Q & A

Basic Research Questions

Q. What computational models predict (+)-epi-Quercitol’s interactions with target proteins, and how are they experimentally validated?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes like α-glucosidase. Validation involves SPR (surface plasmon resonance) for kinetic analysis and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. Methodological and Analytical Considerations

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) and include both low (nM) and high (mM) concentrations. Parallel assays with structurally related analogs (e.g., quercetin) control for off-target effects. Statistical power is ensured via ≥3 biological replicates .

Q. What criteria determine the selection of cell lines or animal models for this compound’s neuroprotective studies?

  • Methodological Answer : Prioritize models with blood-brain barrier (BBB) relevance (e.g., hCMEC/D3 cells) or transgenic rodents (e.g., Aβ-overexpressing mice). Include positive controls (e.g., memantine) and assess BBB permeability via in situ brain perfusion .

Q. How are inconsistencies in chromatographic retention times addressed during purity assessment?

  • Methodological Answer : Column batch variability is minimized using USP-certified columns. System suitability tests (e.g., USP <621>) ensure reproducibility. For novel derivatives, hyphenated techniques (LC-MS/MS) confirm identity despite retention shifts .

Properties

IUPAC Name

(1R,2S,4S,5S)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-QRXFDPRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C([C@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448728
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131435-06-8
Record name (+)-epi-Quercitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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